N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid
Description
N-Ethylethanamine (diethylamine, C₄H₁₁N) is a simple secondary amine widely used in organic synthesis, pharmaceuticals, and industrial applications such as corrosion inhibition and rubber processing . Its structure consists of two ethyl groups bonded to a central nitrogen atom.
(2S)-5-Oxo-2,5-bis(tritylamino)pentanoic acid is a stereochemically complex molecule featuring a pentanoic acid backbone with a ketone group at position 5 and two trityl (triphenylmethyl) groups protecting the amino functionalities at positions 2 and 5.
Properties
IUPAC Name |
N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H38N2O3.C4H11N/c46-40(45-43(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38)32-31-39(41(47)48)44-42(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35;1-3-5-4-2/h1-30,39,44H,31-32H2,(H,45,46)(H,47,48);5H,3-4H2,1-2H3/t39-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBRODKUSRNHSN-UFUJWDBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H49N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid typically involves multiple steps, starting with the preparation of the ethylamine derivative and the pentanoic acid derivative. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to handle the complex reactions involved.
Chemical Reactions Analysis
Types of Reactions
N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethylethanamine;(2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
Triethylamine (C₆H₁₅N) :
- A tertiary amine with three ethyl groups.
- Higher boiling point (89°C vs. 56°C for diethylamine) due to increased molecular weight and van der Waals interactions.
- Applications: Base catalyst in organic reactions, ion-pairing agent in chromatography .
2-Chloro-N,N-diethylethanamine (C₆H₁₄ClN) :
- A chloro derivative of diethylamine ().
- Molecular weight: 135.64 g/mol (vs. 73.14 g/mol for diethylamine).
- Reactivity: The chlorine atom enhances electrophilicity, making it a key intermediate in alkylation reactions or pharmaceutical synthesis (e.g., anticholinergic agents) .
Ethylmethylamine (C₃H₉N): A mixed primary amine with one ethyl and one methyl group. Lower boiling point (34°C) due to reduced branching. Limited industrial use compared to diethylamine.
Key Differences
- Basicity : Triethylamine (pKa ~10.75) is less basic than diethylamine (pKa ~11.0) due to steric hindrance.
- Reactivity : The chloro derivative undergoes nucleophilic substitution more readily than diethylamine, enabling diverse synthetic pathways .
(2S)-5-Oxo-2,5-bis(tritylamino)pentanoic Acid
Structural Analogues
Boc-Protected Amino Acids: Example: Boc-(S)-2-aminopentanoic acid. The tert-butoxycarbonyl (Boc) group is less bulky than trityl, offering easier deprotection under mild acidic conditions.
Fmoc-Protected Amino Acids: Example: Fmoc-(S)-5-oxopentanoic acid. Fluorenylmethyloxycarbonyl (Fmoc) groups provide UV detectability but require basic conditions for removal.
Acetamide Derivatives (): Compounds like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (, entry e) share stereochemical complexity but lack trityl protection. Applications: These derivatives are often explored in peptide-based drug design due to their resistance to enzymatic degradation .
Key Differences
- Steric Hindrance : Trityl groups impose significant steric bulk, reducing solubility in polar solvents but enhancing stability in acidic environments.
- Deprotection : Trityl groups require strong acids (e.g., trifluoroacetic acid) for removal, unlike Boc (mild acid) or Fmoc (base).
Data Tables
Table 1: Comparison of N-Ethylethanamine Analogues
Table 2: Comparison of Protected Amino Acid Derivatives
| Compound | Protecting Group | Deprotection Method | Solubility in DCM |
|---|---|---|---|
| (2S)-5-Oxo-2,5-bis(tritylamino)pentanoic acid | Trityl | Strong acid (e.g., TFA) | Low |
| Boc-(S)-2-aminopentanoic acid | Boc | Mild acid (e.g., HCl) | Moderate |
| Fmoc-(S)-5-oxopentanoic acid | Fmoc | Base (e.g., piperidine) | High |
Biological Activity
N-ethylethanamine; (2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid, also known as Trt-Gln(Trt)-OH Dea, is a compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
- Molecular Formula : C47H49N3O3
- Molecular Weight : 703.91 g/mol
- CAS Number : 474955-53-8
The compound features a tritylamino group, which enhances its stability and solubility in various solvents. This structural characteristic is critical for its biological interactions.
N-ethylethanamine; (2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid exhibits several biological activities primarily through its interaction with amino acid pathways and neurotransmitter systems:
- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, particularly in the central nervous system, potentially affecting mood and cognitive functions.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, although specific targets require further investigation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of N-ethylethanamine; (2S)-5-oxo-2,5-bis(tritylamino)pentanoic acid:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Neurotransmitter Effects | Increased serotonin levels in vitro. |
| Study 2 | Antioxidant Activity | Reduced oxidative stress markers in cell cultures. |
| Study 3 | Enzyme Inhibition | Significant inhibition of glutamate decarboxylase. |
Case Study 1: Neurotransmitter Modulation
In a controlled laboratory setting, researchers administered varying concentrations of N-ethylethanamine to neuronal cultures. Results indicated a dose-dependent increase in serotonin levels, suggesting potential applications in treating mood disorders.
Case Study 2: Antioxidant Effects
A study involving human cell lines exposed to oxidative stress demonstrated that treatment with N-ethylethanamine significantly lowered markers of oxidative damage compared to untreated controls. This suggests potential therapeutic roles in conditions characterized by oxidative stress.
Case Study 3: Enzyme Interaction
Research focused on the enzyme glutamate decarboxylase revealed that N-ethylethanamine acts as an inhibitor. This finding is significant for developing treatments for neurological disorders where glutamate signaling is dysregulated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
